5-Nitropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

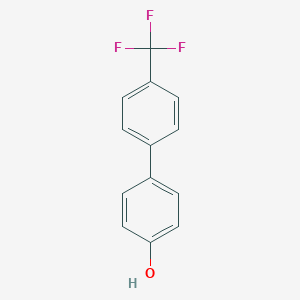

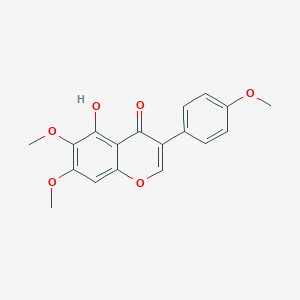

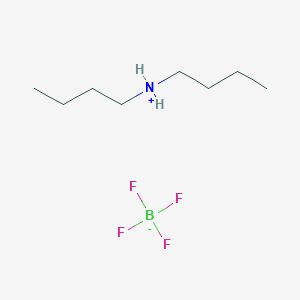

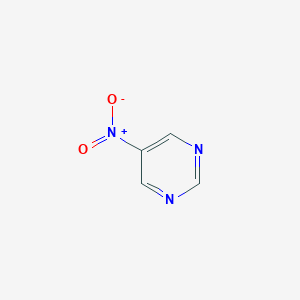

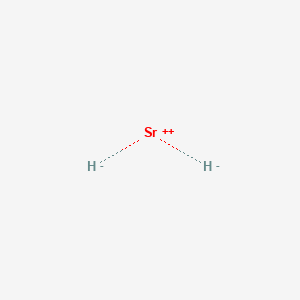

5-Nitropyrimidine is a chemical compound with the molecular formula C4H3N3O2 . It has a molecular weight of 125.09 g/mol . The compound is also known by other synonyms such as Pyrimidine, 5-nitro- .

Synthesis Analysis

The synthesis of 5-Nitropyrimidine and its derivatives has been a subject of various research studies . For instance, one study discusses the transformation of 5-nitropyrimidines and their role as precursors for the synthesis of a wide range of poly-substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of 5-Nitropyrimidine consists of a pyrimidine ring with a nitro group attached at the 5th position . The InChI representation of the molecule is InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H .

Physical And Chemical Properties Analysis

5-Nitropyrimidine has a density of 1.4±0.1 g/cm³, a boiling point of 252.4±13.0 °C at 760 mmHg, and a flash point of 106.5±19.8 °C . It has 5 hydrogen bond acceptors and no hydrogen bond donors .

Aplicaciones Científicas De Investigación

Fluoropyrimidine Prodrugs and Their Clinical Significance

Fluoropyrimidines, notably 5-fluorouracil (5-FU) and its prodrugs capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), continue to play a crucial role in treating various solid tumors. Despite their widespread use, the quest for more effective and less toxic fluoropyrimidines has led to the development of these prodrugs, aiming to improve the therapeutic index of 5-FU. Each prodrug is designed to optimize the bioavailability and pharmacodynamics of 5-FU, targeting specific metabolic pathways to reduce toxicity and enhance anticancer efficacy (Malet-Martino & Martino, 2002).

Pharmacogenetics and Optimization of Fluoropyrimidine Therapy

The field of pharmacogenetics provides insights into the variability of patient responses to fluoropyrimidine-based therapies. Studies have shown that genetic polymorphisms, particularly in the dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for the catabolism of 5-FU, can significantly affect a patient's risk of toxicity. Identifying these genetic markers can guide personalized treatment plans, reducing the incidence of adverse effects and optimizing therapeutic outcomes (Del Re et al., 2017).

Emerging Oral Fluoropyrimidines

The development of oral fluoropyrimidines such as capecitabine has marked a significant advance in chemotherapy, offering the potential for improved patient convenience and adherence to treatment regimens. These agents are designed to mimic the pharmacological effects of intravenous 5-FU while providing a more manageable administration route. Oral fluoropyrimidines have demonstrated efficacy in various cancers, including colorectal, breast, and gastric cancers, with a safety profile that allows for their use in a broader range of patients (Mikhail, Sun, & Marshall, 2010).

Nitroimidazole Derivatives in Medicinal Chemistry

While the search did not directly address 5-Nitropyrimidine, research on nitroimidazole derivatives highlights the potential of this chemical class in medicinal chemistry. Nitroimidazoles have found applications in anticancer, antimicrobial, and antiparasitic therapies due to their unique structural and pharmacological properties. This research area remains active, with ongoing studies exploring new derivatives and their applications in treating various diseases (Li et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

5-nitropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYDQGFVFOQSAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

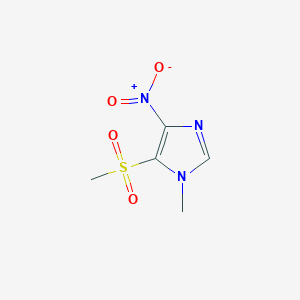

C1=C(C=NC=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452878 |

Source

|

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitropyrimidine | |

CAS RN |

14080-32-1 |

Source

|

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14080-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)